beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)- beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)- Astaxanthin, also known as e 161J or ovoester, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. Thus, astaxanthin is considered to be an isoprenoid lipid molecule. Astaxanthin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Astaxanthin has been primarily detected in blood. Within the cell, astaxanthin is primarily located in the membrane (predicted from logP) and cytoplasm. Astaxanthin can be biosynthesized from beta-carotene.
Brand Name: Vulcanchem
CAS No.: 7542-45-2
VCID: VC0196054
InChI: InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+
SMILES: CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Molecular Formula: C40H52O4
Molecular Weight: 596.8 g/mol

beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-

CAS No.: 7542-45-2

Impurities

VCID: VC0196054

Molecular Formula: C40H52O4

Molecular Weight: 596.8 g/mol

beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)- - 7542-45-2

CAS No. 7542-45-2
Product Name beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-
Molecular Formula C40H52O4
Molecular Weight 596.8 g/mol
IUPAC Name 6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+
Standard InChIKey MQZIGYBFDRPAKN-QISQUURKSA-N
Isomeric SMILES CC1=C(C(CC(C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(CC2(C)C)O)C)\C)\C)/C)/C
SMILES CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Canonical SMILES CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Melting Point 216-219°C
Physical Description Solid
Description Astaxanthin, also known as e 161J or ovoester, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. Thus, astaxanthin is considered to be an isoprenoid lipid molecule. Astaxanthin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Astaxanthin has been primarily detected in blood. Within the cell, astaxanthin is primarily located in the membrane (predicted from logP) and cytoplasm. Astaxanthin can be biosynthesized from beta-carotene.
Synonyms 3,3'-Dihydroxy-beta,beta-carotene-4,4'-dione; Astaxanthin
PubChem Compound 5368397
Last Modified Nov 11 2021
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